4-Methyl-2-(3-methylcyclohexyl)aniline
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-2-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h6-7,9-10,12H,3-5,8,15H2,1-2H3 |
InChI Key |
OLTDUCWKXVLCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C=CC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
A two-step approach involves introducing the 3-methylcyclohexyl group to a pre-functionalized aniline derivative:
- Chlorination : React 4-methyl-2-nitroaniline with 3-methylcyclohexyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-methyl-2-(3-methylcyclohexyl)nitrobenzene.
- Reduction : Catalytic hydrogenation using Raney nickel (RaneyNi) under hydrogen gas (H₂) at 25–35°C converts the nitro group to an amine, yielding the final product.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | AlCl₃, 90°C, 12h | 85% | 92% |
| 2 | H₂ (2 MPa), RaneyNi, MeOH, 25°C | 89% | 94% |
Reductive Amination
This method leverages palladium-catalyzed cross-coupling:
- Coupling : React 4-methyl-2-bromoaniline with 3-methylcyclohexylboronic acid using Pd(OAc)₂/XPhos in a mixed solvent (toluene/t-BuOH) under microwave irradiation (130°C).
- Workup : Purify via recrystallization (ethyl acetate/petroleum ether) to isolate the product.
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | 130°C | 4h | 78% |
Hydrogenation of Nitro Intermediates
A three-step industrial-scale synthesis:
- Nitration : Treat 4-methylaniline with concentrated HNO₃ in acetic acid/acetic anhydride at 50°C to form 4-methyl-2-nitroaniline.
- Cyclohexylation : React with 3-methylcyclohexanol under acidic conditions (H₃PO₄/HCl) to introduce the cyclohexyl group.
- Reduction : Hydrogenate the nitro group using Fe/HCl or catalytic hydrogenation (RaneyNi, H₂).
| Step | Key Parameters | Yield |
|---|---|---|
| 1 | HNO₃, 50°C, 10h | 91% |
| 2 | H₃PO₄, 100°C, 8h | 82% |
| 3 | Fe/HCl, 70°C | 88% |
Direct Alkylation via Friedel-Crafts
Though less common due to steric hindrance, this method employs:
- Alkylation : React 4-methylaniline with 3-methylcyclohexyl chloride using BF₃·Et₂O as a catalyst in dichloromethane (DCM) at 0°C.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields the target compound.
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| BF₃·Et₂O | DCM | 0°C → RT | 65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires pre-functionalized starting material |
| Reductive Amination | Scalable, mild conditions | Palladium catalyst cost |
| Hydrogenation | Industrial feasibility | Multi-step synthesis |
| Friedel-Crafts | Direct alkylation | Low yield due to steric effects |
Key Findings from Literature
- Catalyst Impact : Palladium-based systems (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency but require rigorous oxygen-free conditions.
- Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance reaction rates in hydrogenation steps.
- Regioselectivity : Microwave-assisted reactions reduce side products in coupling steps.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Methyl-2-(3-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism by which 4-Methyl-2-(3-methylcyclohexyl)aniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity. The compound’s aromatic ring and amine group allow it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Methyl-2-(3-methylcyclohexyl)aniline with structurally related aniline derivatives:
Key Observations:
Steric Effects : The 3-methylcyclohexyl group in this compound introduces significant steric hindrance compared to smaller substituents like phenylethynyl or phenylethyl. This may reduce its reactivity in nucleophilic substitution reactions .
Electronic Effects : The methyl group at the 4-position is electron-donating, increasing the basicity of the aniline nitrogen compared to electron-withdrawing groups (e.g., fluorine in 2-Fluoro-N-(3-methylcyclohexyl)aniline) .
Solubility: Bulky hydrophobic groups (e.g., cyclohexyl) likely decrease water solubility, making the compound more soluble in organic solvents like ethanol or DMF .
Biological Activity
4-Methyl-2-(3-methylcyclohexyl)aniline is an aromatic amine characterized by its unique structure, which includes a methyl group and a 3-methylcyclohexyl substituent attached to an aniline core. Its molecular formula is C_{13}H_{19}N, with a molecular weight of approximately 203.32 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its distinctive chemical properties and potential biological activities.
The presence of both aliphatic and aromatic functionalities in this compound contributes to its reactivity profile. The compound can engage in hydrogen bonding and π-π interactions, making it a candidate for interactions with biological macromolecules such as enzymes and proteins.
Enzyme Interactions
Preliminary studies indicate that this compound may influence the activity of specific enzymes. Its structural characteristics allow it to participate in various biochemical pathways, potentially affecting metabolic processes. For instance, the compound's ability to form hydrogen bonds could facilitate interactions with enzyme active sites, thereby modulating their activity.
Table 1: Potential Enzyme Interactions
| Enzyme Type | Interaction Type | Potential Effects |
|---|---|---|
| Cytochrome P450 | Inhibition | Altered drug metabolism |
| Aldose reductase | Inhibition | Impact on glucose metabolism |
| Protein kinases | Modulation | Changes in signaling pathways |
Pharmacological Studies
Research has suggested that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of aromatic amines have been shown to possess activity against various bacterial strains, including Mycobacterium species . Further investigation into the pharmacokinetic properties of this compound is warranted to assess its therapeutic potential.
Case Studies
A study examining the effects of structurally related compounds on Mycobacterium abscessus found that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL . Although specific data on this compound is limited, these findings suggest that similar compounds may share comparable biological activities.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including direct amination reactions. The compound's unique structure allows for applications in organic synthesis and materials science, particularly in developing new drugs or materials with enhanced properties .
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Direct Amination | Reaction of aniline with alkyl halides | 70-85 |
| Reductive Amination | Use of reducing agents to form amine derivatives | 60-80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
